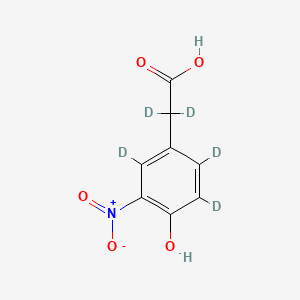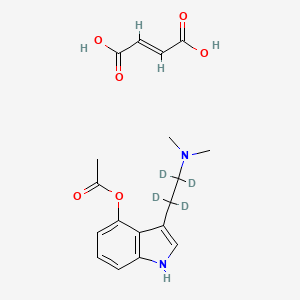
Acide 3-Bodipy-octanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bodipy-octanoic Acid is a fluorescent dye belonging to the boron-dipyrromethene family. This compound is known for its strong fluorescence and excellent solubility, making it a valuable tool in various scientific fields. Its chemical formula is C19H25BF2N2O2, and it has a molecular weight of 362.22 .
Applications De Recherche Scientifique
3-Bodipy-octanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in cell and tissue imaging due to its strong fluorescence.
Medicine: Utilized in diagnostic imaging and as a marker in therapeutic research.
Industry: Applied in the development of dye-sensitized solar cells and other photonic devices
Mécanisme D'action
Target of Action
Bodipy derivatives, including 3-bodipy-octanoic acid, are known for their rich photophysical properties, stability, and ease of functionalization . They have been employed in various studies due to their advantages such as versatility, ease of synthesis, high absorptivity, high fluorescence quantum yields, negligible triplet-state formation, narrow and high emission peaks, good solubility, absorbance/emission in the visible range, and nanosecond fluorescence lifetime .
Mode of Action
Bodipy derivatives are known to exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum . This property enables them to be used as fluorescent probes in various applications .
Biochemical Pathways
Bodipy derivatives have been used in various applications due to their unique properties, including their use as probes in applications like imaging and sensing .
Pharmacokinetics
Bodipy derivatives are known for their strong fluorescence and supreme photostability , which could potentially impact their bioavailability.
Result of Action
Bodipy-based molecules have emerged as candidates for cancer treatments , indicating that they may have significant effects at the molecular and cellular level.
Action Environment
The presence of carbohydrate units in bodipy-carbohydrate systems has been noted to confer unique structural and biological features, besides enhancing water solubility and polarity .
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of 3-Bodipy-octanoic Acid are not fully elucidated. Bodipy derivatives have been shown to interact with various biomolecules. They have been employed in areas like photodynamic therapy and have even emerged as candidates for cancer treatments
Cellular Effects
The cellular effects of 3-Bodipy-octanoic Acid are not fully understood. Bodipy derivatives have been shown to have significant effects on cells. For instance, they have been used as probes in applications like imaging and sensing due to their unique properties
Molecular Mechanism
Bodipy derivatives have been shown to have distinct photophysical characteristics and are a fascinating platform for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bodipy-octanoic Acid typically involves the reaction of boron-dipyrromethene with octanoic acid under controlled conditions. The process often includes the use of catalysts and specific reaction temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 3-Bodipy-octanoic Acid may involve large-scale chemical reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bodipy-octanoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation and alkylation reactions are common, with reagents like halogens and alkyl halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Comparaison Avec Des Composés Similaires
Boron-dipyrromethene (BODIPY) dyes: Known for their strong fluorescence and stability.
Rhodamine dyes: Similar in fluorescence properties but differ in chemical structure.
Fluorescein dyes: Widely used in biological applications but have different absorption and emission spectra
Uniqueness: 3-Bodipy-octanoic Acid stands out due to its excellent solubility and strong fluorescence, making it particularly useful in applications requiring high sensitivity and specificity. Its ability to undergo various chemical reactions also adds to its versatility .
Propriétés
IUPAC Name |
8-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BF2N2O2/c1-14-12-15(2)23-18(14)13-17-11-10-16(24(17)20(23,21)22)8-6-4-3-5-7-9-19(25)26/h10-13H,3-9H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAAMNGEKHACCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCCCCCCC(=O)O)C)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747205 |
Source


|
| Record name | (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123637-28-4 |
Source


|
| Record name | (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentaneethanol, 2-hydroxy--ba--(methoxymethoxy)-, [1-alpha-(R*),2-alpha-]- (9CI)](/img/new.no-structure.jpg)






